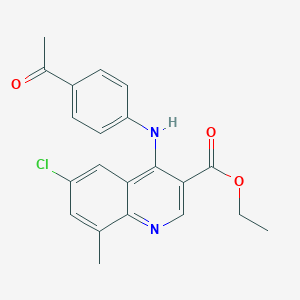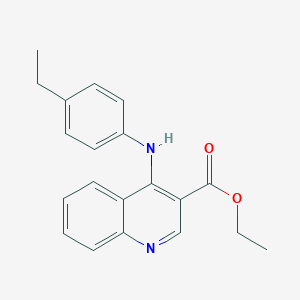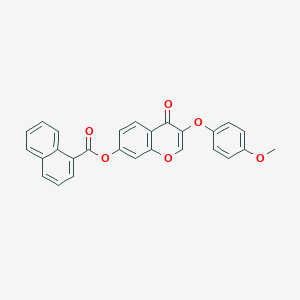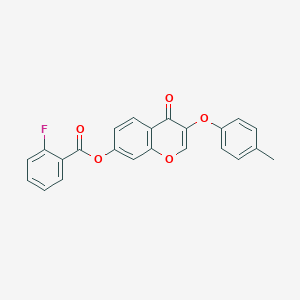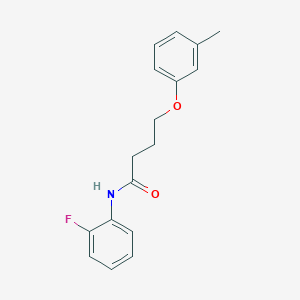
4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, commonly known as TBB, is a chemical compound that is widely used in scientific research for its unique properties. TBB is a member of the arylcarboxylic acid ester family and is a white crystalline solid that is insoluble in water. This chemical compound is used in various scientific research applications due to its ability to inhibit protein phosphatase 2A (PP2A), a key regulator of cellular signaling pathways.
Mécanisme D'action
TBB inhibits 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate by binding to a specific subunit of the enzyme, known as the B55 subunit. This binding prevents the enzyme from functioning properly, leading to the dysregulation of cellular signaling pathways.
Biochemical and Physiological Effects:
TBB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the suppression of tumor growth. TBB has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBB in scientific research is its ability to selectively inhibit 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, making it a useful tool for studying the role of this enzyme in various cellular processes. However, TBB has also been shown to have off-target effects, and caution must be taken when interpreting the results of experiments using this compound.
Orientations Futures
There are several future directions for research involving TBB, including the development of more selective 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate inhibitors, the investigation of TBB's potential use in the treatment of neurodegenerative diseases, and the exploration of the role of 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate dysregulation in cancer and other diseases. Additionally, further research is needed to fully understand the off-target effects of TBB and how they may impact the interpretation of experimental results.
Méthodes De Synthèse
TBB can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2,3,6-trichlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure TBB.
Applications De Recherche Scientifique
TBB is widely used in scientific research due to its ability to inhibit 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, which plays a critical role in regulating various cellular signaling pathways. 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate is involved in several cellular processes, including cell division, differentiation, and apoptosis. The dysregulation of 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate has been linked to several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H15Cl3O2 |
|---|---|
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C17H15Cl3O2/c1-17(2,3)10-4-6-11(7-5-10)22-16(21)14-12(18)8-9-13(19)15(14)20/h4-9H,1-3H3 |
Clé InChI |
RQELVCWJMZSPSM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




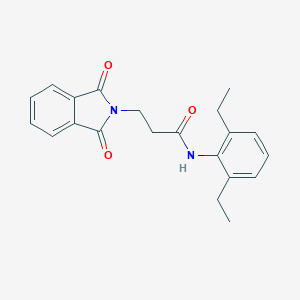

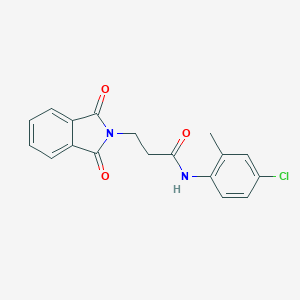
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

